3-Methylcytosine
Description
Properties
IUPAC Name |
6-amino-1-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-4(6)2-3-7-5(8)9/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPWZCZXAMXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941068, DTXSID80901521 | |
| Record name | 6-Amino-1-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_648 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methylcytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4776-08-3, 19380-02-0 | |
| Record name | 3-Methylcytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4776-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004776083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone, 4-imino-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019380020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-1-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylcytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
N3-Methylation of Cytidine Using Methyl Iodide
The most widely reported method for synthesizing 3-methylcytosine involves the direct methylation of cytidine (1) at the N3 position using methyl iodide (MeI). The reaction proceeds in anhydrous dimethylformamide (DMF) under inert atmospheric conditions to prevent side reactions. Cytidine is first dissolved in DMF, followed by the addition of MeI in stoichiometric excess (1.2–1.5 equivalents). The mixture is stirred at 60°C for 12–24 hours, yielding N3-methylcytidine (2) (Fig. 1a). Subsequent hydrolysis of the glycosidic bond via acid treatment (e.g., 1 M HCl at 80°C for 2 hours) releases the free this compound base.
Key Considerations:
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Protecting Groups: Prior to methylation, the 2'- and 5'-hydroxyl groups of cytidine are protected with tert-butyldimethylsilyl (TBDMS) and 4,4'-dimethoxytrityl (DMTr) groups, respectively, to prevent undesired O-methylation.
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Yield: The methylation step typically achieves 45–60% yield, with purification via silica gel chromatography (CHCl₃:MeOH, 95:5).
Alternative Methylating Agents: Temozolomide and Methyl Methanesulfonate (MMS)
Exogenous methylating agents such as temozolomide and MMS have been explored for 3mC formation in nucleic acids, particularly in single-stranded DNA or RNA. These agents operate via SN2 mechanisms, transferring methyl groups to the N3 position of cytosine under physiological conditions (pH 7.4, 37°C). While slower than MeI-mediated methylation (rates reduced by ~2000-fold compared to alkylating agents), this method is relevant for studying endogenous 3mC formation in biological systems.
Limitations:
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Regioselectivity: Competing methylation at the N4 or O2 positions may occur, necessitating stringent purification.
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Substrate Specificity: Preferential methylation of single-stranded nucleic acids due to steric hindrance in double-stranded contexts.
Solid-Phase Synthesis of this compound-Modified Oligonucleotides
Phosphoramidite Chemistry
This compound is incorporated into oligonucleotides using protected phosphoramidite derivatives (Fig. 1b). The synthesis begins with N3-methylcytidine (2), which undergoes sequential protection of the 4-amino group (benzoyl) and 2'-hydroxyl group (TBDMS). The 5'-hydroxyl is then activated with 4,4'-dimethoxytrityl chloride (DMTr-Cl), followed by phosphitylation with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite (3). Automated solid-phase synthesis on controlled pore glass (CPG) supports enables site-specific incorporation into RNA or DNA strands.
Deprotection Conditions:
Byproduct Analysis and Mitigation
Harsh deprotection conditions induce deamination of 3mC to 3mU, detectable via HPLC and MALDI-TOF mass spectrometry (Fig. 2). For example, a 16-mer oligonucleotide containing 3mC showed two peaks upon HPLC analysis (9.5 min for 3mC, 11.6 min for 3mU) under standard deprotection, whereas mild conditions yielded only the 3mC product.
Strategies to Suppress Deamination:
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Reduced Temperature: Deprotection at 25°C instead of 80°C.
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Neutral pH: Avoid prolonged exposure to alkaline conditions.
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Enzymatic Validation: Treatment with AlkB dioxygenase confirms 3mC integrity, as 3mU is resistant to repair.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR: Key peaks include δ 8.2 ppm (H6), δ 6.1 ppm (H5), and δ 3.4 ppm (N3-CH₃).
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MALDI-TOF MS: Confirms molecular weight (e.g., [M+H]⁺ at m/z 126.1365 for free 3mC).
Data Tables
Table 1: Comparison of 3mC Synthesis Methods
Chemical Reactions Analysis
Types of Reactions: 3-Methylcytosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which are often studied in the context of DNA damage and repair.
Reduction: Although less common, reduction reactions can modify the methyl group or other functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include various methylated and oxidized derivatives of cytosine, which have distinct biological and chemical properties .
Scientific Research Applications
DNA Repair Mechanisms
3-Methylcytosine is primarily known for its role as a DNA lesion caused by alkylating agents. Research indicates that 3meC lesions are efficiently repaired by specific enzymes known as AlkB homologues. These enzymes are crucial for maintaining genomic stability by repairing alkylation damage, which can lead to mutations if left uncorrected.
- Mechanism of Repair : Studies have shown that human DNA polymerases (Pols) exhibit varied responses to 3meC lesions. For instance, while B-family polymerases are impeded by 3meC, Y-family polymerases (particularly Pols ι and η) can incorporate nucleotides opposite the lesion, albeit with a propensity for misincorporation . This suggests a complex interplay between DNA damage and repair pathways.
- Impact on Replication : The presence of 3meC can inhibit DNA replication and increase mutagenic products during bypass synthesis. Structural studies reveal that the misalignment caused by 3meC can lead to significant distortions in the DNA structure, affecting the fidelity of replication .
tRNA Modifications and Functionality
In addition to its implications in DNA repair, this compound plays a critical role in RNA biology, particularly in the modification of transfer RNA (tRNA).
- tRNA-Arg Modification : The C32 nucleotide in the anticodon loop of certain arginine tRNAs is methylated to form this compound. This modification is essential for proper tRNA folding and functionality during protein synthesis. Studies have demonstrated that the absence of m3C in tRNA-Arg can lead to neurodevelopmental disorders, highlighting its biological significance .
- Structural Implications : Research utilizing multidimensional NMR has shown that m3C modification can alter the dynamics and structure of tRNA without significantly disrupting its overall stability. This suggests that m3C may play a role in modulating interactions between tRNAs and their binding partners during translation .
Implications in Human Diseases
The dysregulation of this compound modifications has been linked to various human health issues, including neurological disorders.
- Epileptic Encephalopathy : A study identified mutations in the DALRD3 gene, which is involved in recognizing specific tRNAs for m3C modification. Patients with these mutations exhibited a near-complete loss of m3C modification in their arginine tRNAs, correlating with severe developmental delays and epileptic encephalopathy . This underscores the importance of m3C in maintaining neurological function.
- Cancer Sensitivity : There is emerging evidence suggesting that the presence of 3mC may influence cellular responses to chemotherapeutic agents. The interplay between epigenetic factors and DNA methylation pathways involving 3mC could be crucial for understanding cancer cell sensitivity to treatments .
Summary Table of Applications
Mechanism of Action
3-Methylcytosine exerts its effects primarily through its role in DNA methylation. The methyl group at position 3 can interfere with base pairing and DNA replication, leading to mutations and genomic instability. The compound is recognized and repaired by specific DNA repair enzymes, such as AlkB homologues, which catalyze the oxidative demethylation of this compound, restoring the normal cytosine base .
Comparison with Similar Compounds
Comparison with Similar Methylated Cytosine Derivatives
Structural and Conformational Differences
- 3-Methylcytosine (3mC) : The methyl group occupies the N3 position, forcing the base into a syn conformation. This structural distortion impedes base pairing and destabilizes double-stranded DNA, making it a substrate for single-strand-preferring repair enzymes like ALKBH3 .
- 5-Methylcytosine (5mC) : The methyl group at the C5 position maintains the anti conformation, allowing 5mC to function as an epigenetic mark. It is oxidized by TET enzymes (e.g., TET1-3) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxycytosine (5caC) .
- 4-Methylcytosine (4mC): Found in bacterial genomes, 4mC is methylated at the N4 position and is repaired by TET enzymes through direct demethylation rather than oxidation .
Table 1: Structural and Functional Comparison of Methylated Cytosines
Repair Mechanisms and Enzyme Specificity
- 3mC : Repaired by ALKBH2 (double-stranded DNA) and ALKBH3 (single-stranded DNA/RNA) via oxidative demethylation, releasing formaldehyde . ALKBH3 also demethylates 3mC in tRNA, linking DNA repair to translational regulation .
- 5mC: Oxidized by TET enzymes in a stepwise manner (5mC → 5hmC → 5fC → 5caC) for epigenetic reprogramming.
- 4mC : Directly demethylated by TET enzymes without intermediate oxidation, highlighting mechanistic divergence from 3mC/5mC repair .
Analytical Techniques for Detection
Biological Activity
3-Methylcytosine (3meC) is a significant DNA and RNA modification that has garnered attention due to its biological implications, particularly in the context of disease and cellular function. This article explores the biological activity of 3meC, focusing on its formation, repair mechanisms, structural impacts, and associations with various diseases.
Formation and Detection
This compound is primarily formed through the action of alkylating agents, which introduce methyl groups into cytosine residues. This modification can occur both in DNA and RNA. Research utilizing mass spectrometry has demonstrated the ability to quantify 3meC alongside 5-methylcytosine (5meC), revealing that specific agents like methyl methanesulfonate (MMS) can induce substantial levels of 3meC in DNA samples .
Repair Mechanisms
The presence of 3meC in DNA poses challenges for replication and transcription due to its potential to disrupt normal base pairing. Human cells employ a variety of DNA polymerases to bypass these lesions. Notably, studies have shown that:
- B-family polymerases (e.g., Pol δ) are significantly impaired by 3meC.
- X-family polymerases (e.g., Pol β) are blocked by this modification.
- Y-family polymerases (e.g., Pol η and Pol ι) can effectively incorporate nucleotides opposite 3meC, albeit with a preference for misincorporation .
This differential response underscores the importance of polymerase choice in determining the mutagenic potential of 3meC lesions.
Structural Impacts on tRNA
In RNA, particularly in tRNA molecules, this compound plays a critical role in stabilizing structures necessary for proper function. For instance, the methylation of C32 in tRNA-Arg has been linked to neurodevelopmental disorders when deficient . Structural analyses indicate that while the m3C modification can disrupt local base pairing, it also contributes to the electrostatic stability of the tRNA structure .
Association with Diseases
The dysregulation of proteins responsible for installing or recognizing 3meC has been implicated in various diseases:
- Cancer : Elevated expression of methyltransferases like HsMETTL2A/B is associated with poor prognosis in cancers such as hepatocarcinoma and pancreatic adenocarcinoma. Conversely, high levels of these enzymes may correlate with better outcomes in other cancer types .
- Neurological Disorders : Mutations affecting m3C formation have been linked to severe forms of epileptic encephalopathy, highlighting the critical role of this modification in neurological health .
Case Studies and Research Findings
- Neurodevelopmental Disorders : A study identified a mutation in the DALRD3 gene that impairs m3C formation in tRNA-Arg, leading to developmental delays and early-onset epilepsy .
- Cancer Prognosis : Research indicates that changes in expression levels of m3C-modifying enzymes correlate with survival rates across various cancers. For example, increased HsMETTL8 expression is linked to higher mortality rates in pancreatic adenocarcinoma but is associated with improved survival in low-grade gliomas .
Summary Table: Biological Activity Insights
Q & A
Q. How can researchers ensure reproducibility in 3mC studies, particularly when using proprietary antibodies or custom algorithms?
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
